REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[N+:14]([O-])=O.[H][H]>[Pd].CCO>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:14]
|
Name
|
2-Methyl-3′-nitro-3,4,5,6-tetrahydro-2H-[1,4′]bipyridinyl
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
CC1N(CCCC1)C1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
156 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by removal of volatiles under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCCC1)C1=C(C=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |